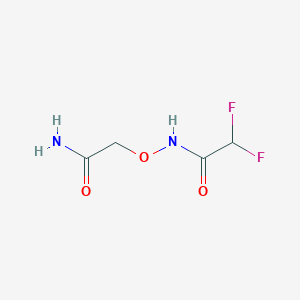
6-N-(3-methylbut-2-enyl)-7H-purine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-N-(3-methylbut-2-enyl)-7H-purine-2,6-diamine, also known as isopentenyladenine (iP), is a plant hormone that plays a crucial role in regulating plant growth and development. iP is a purine derivative that belongs to the cytokinin family of plant hormones.
Mécanisme D'action
IP exerts its effects by binding to cytokinin receptors on the cell surface, which activates a signaling cascade that leads to changes in gene expression and cellular processes. iP promotes the expression of genes involved in cell division, differentiation, and growth, leading to increased plant growth and development.
Biochemical and Physiological Effects:
iP has been shown to have various biochemical and physiological effects on plants. It promotes the synthesis of proteins, nucleic acids, and chlorophyll, leading to increased photosynthesis and plant growth. iP also regulates the balance of hormones in plants, including auxins, gibberellins, and abscisic acid, which play crucial roles in plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
IP has several advantages for lab experiments, including its stability, solubility, and availability. It is also easy to use and can be applied directly to plant tissues or added to plant growth media. However, iP has some limitations, including its high cost, variable effects on different plant species, and potential for off-target effects.
Orientations Futures
There are several future directions for research on iP. One area of research is the development of new iP analogs with improved properties, including increased stability and specificity. Another area of research is the identification of new targets for iP in plants, which could lead to the development of new plant growth regulators. Additionally, iP could be used in combination with other plant growth regulators to enhance their effects and improve crop yields.
Méthodes De Synthèse
IP can be synthesized through various methods, including chemical synthesis and biological synthesis. The chemical synthesis of iP involves the reaction of adenine with isopentenyl pyrophosphate (IPP) in the presence of a catalyst. The biological synthesis of iP occurs through the conversion of tRNA-bound 6-N-(3-methylbut-2-enyl)-7H-purine-2,6-diaminedenosine to iP by the enzyme tRNA-isopentenyltransferase.
Applications De Recherche Scientifique
IP has been extensively studied for its role in plant growth and development. iP promotes cell division, shoot formation, and root growth in plants. It also regulates various physiological processes such as photosynthesis, stress response, and nutrient uptake. iP has been used in various agricultural applications, including tissue culture, plant breeding, and crop improvement.
Propriétés
IUPAC Name |
6-N-(3-methylbut-2-enyl)-7H-purine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-6(2)3-4-12-8-7-9(14-5-13-7)16-10(11)15-8/h3,5H,4H2,1-2H3,(H4,11,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRBOFKBGCGJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=NC(=NC2=C1NC=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone](/img/structure/B6628519.png)

![2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid](/img/structure/B6628529.png)
![2-[Cyclopropylmethyl-(3-methylimidazole-4-carbonyl)amino]acetic acid](/img/structure/B6628532.png)
![(2S,3S)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]pentanoic acid](/img/structure/B6628539.png)
![2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B6628546.png)
![3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid](/img/structure/B6628547.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B6628556.png)
![2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6628564.png)
![2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6628572.png)
![2-[[(2,2-Difluoroacetyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6628584.png)

![N-[(1-tert-butyltriazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B6628591.png)
![[4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628615.png)